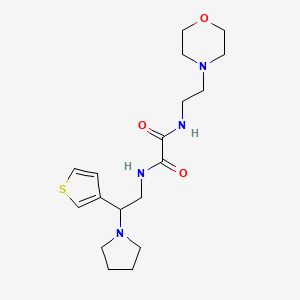
N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946247-77-4) is a synthetic compound characterized by a unique combination of functional groups, including morpholino, pyrrolidine, and thiophene moieties. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H28N4O3S, with a molecular weight of 380.51 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of investigation include:
1. Receptor Interactions
Studies have shown that this compound may interact with various biological receptors, potentially modulating their activity. For instance, its structural features suggest possible interactions with neuroreceptors involved in pain modulation and cognitive functions.
2. Antinociceptive Effects
Preliminary investigations into the antinociceptive properties of this compound indicate that it may reduce pain responses in animal models. This suggests a potential application in pain management therapies.
3. Antitumor Activity
Research has also explored the compound's effects on cancer cell lines, revealing promising results in inhibiting cell proliferation. This positions this compound as a candidate for further development in cancer pharmacotherapy.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:
- Modulation of Neurotransmitter Systems : The presence of the morpholino and pyrrolidine groups may allow the compound to influence neurotransmitter release or receptor activation.
- Inhibition of Enzymatic Activity : The oxalamide backbone could facilitate interactions with specific enzymes involved in cellular signaling pathways.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antinociceptive effects in rodent models; results indicated significant pain relief compared to control groups. |
| Study 2 | Evaluated the cytotoxicity against various cancer cell lines; demonstrated IC50 values suggesting effective inhibition of cell growth. |
| Study 3 | Explored receptor binding affinity; potential interactions with serotonin and dopamine receptors were noted. |
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c23-17(19-4-7-21-8-10-25-11-9-21)18(24)20-13-16(15-3-12-26-14-15)22-5-1-2-6-22/h3,12,14,16H,1-2,4-11,13H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIONQVOVVZCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














